Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a hydrazino carbothioyl group, further connected to a dimethoxybenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of ethyl 4-aminobenzoate with 3,5-dimethoxybenzoyl chloride to form an intermediate, which is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction with a suitable thiocarbonyl reagent under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the hydrazino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The hydrazino and carbothioyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3,5-DIMETHOXYBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(3,5-DIMETHOXYBENZOYL)HYDRAZINO]BENZOATE
- ETHYL 4-[(3,5-DIMETHOXYBENZOYL)CARBOTHIOYL]AMINO]BENZOATE
Uniqueness
ETHYL 4-({[2-(3,5-DIMETHOXYBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of both hydrazino and carbothioyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Biological Activity
Ethyl 4-[({2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O4S with a molecular weight of approximately 396.44 g/mol. The compound features a hydrazine moiety linked to a benzoate group, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H20N4O4S |
Molecular Weight | 396.44 g/mol |
Structure | Structure |
Antitumor Activity
This compound has shown promising antitumor activity in various studies. Research indicates that derivatives of hydrazine often exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with similar structures have been reported to inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Studies focusing on hydrazone derivatives suggest that they possess substantial antibacterial and antifungal properties. This compound may inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hydrazine moiety can form hydrogen bonds with amino acids in target proteins, potentially altering their function. Additionally, the carbonothioamide group may contribute to its reactivity and interaction with cellular components .
Study 1: Antitumor Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several hydrazone derivatives and evaluated their antitumor efficacy against human cancer cell lines. This compound was among the tested compounds, showing IC50 values indicating potent inhibition of cell proliferation .
Study 2: Antimicrobial Testing
Another study investigated the antimicrobial properties of various hydrazone derivatives against common bacterial strains. This compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent .
Properties
Molecular Formula |
C19H21N3O5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
ethyl 4-[[(3,5-dimethoxybenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C19H21N3O5S/c1-4-27-18(24)12-5-7-14(8-6-12)20-19(28)22-21-17(23)13-9-15(25-2)11-16(10-13)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H2,20,22,28) |
InChI Key |
URUTYTYRIIJMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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